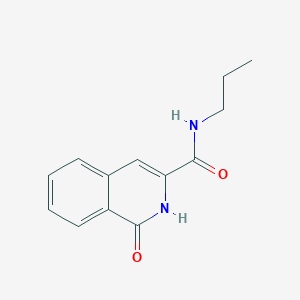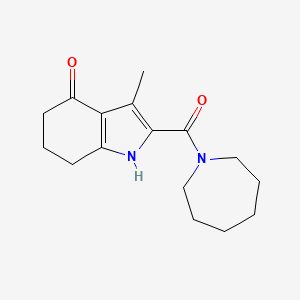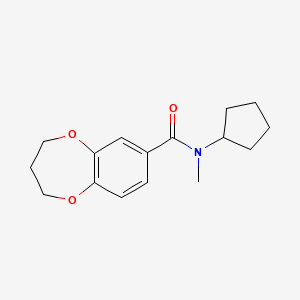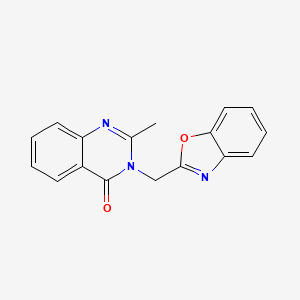![molecular formula C16H14FN3O B7472916 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancers. This compound belongs to the class of urea derivatives and has a molecular weight of 389.42 g/mol.
作用機序
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action has been found to be effective in treating various types of B-cell malignancies.
Biochemical and Physiological Effects:
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has been shown to be well-tolerated and has not shown any significant toxicity. However, further studies are needed to evaluate the safety and toxicity of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea in humans.
実験室実験の利点と制限
One of the main advantages of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is its selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. Another advantage is its good pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is its low solubility, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the development of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea. One direction is to evaluate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to evaluate its efficacy in treating other types of cancers, such as solid tumors. Further studies are also needed to evaluate the safety and toxicity of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea in humans, and to optimize its pharmacokinetic properties. Overall, 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of anticancer agents.
合成法
The synthesis of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea involves a multistep process that starts with the reaction of 4-fluorobenzylamine and 4-cyanophenyl isocyanate. The resulting intermediate is then reacted with N-methyl-N-(3-(trifluoromethyl)phenyl)amine to form 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea. The overall yield of this synthesis is around 30%, and the purity of the final product is typically above 95%.
科学的研究の応用
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has been extensively studied for its potential in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has shown potent antitumor activity and has been found to inhibit the growth of cancer cells both in vitro and in vivo. 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has also been shown to be effective in combination with other anticancer agents, such as rituximab and lenalidomide.
特性
IUPAC Name |
3-(4-cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(11-13-2-6-14(17)7-3-13)16(21)19-15-8-4-12(10-18)5-9-15/h2-9H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQZOOFMXPXSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)



![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)


![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
